molecular formula C22H24FN3O3S B11250475 N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide

Cat. No.: B11250475
M. Wt: 429.5 g/mol
InChI Key: MXORJVBCWONWMX-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a furan ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.

    Attachment of the Furan Ring: The next step is the alkylation of the piperazine intermediate with a furan-2-yl ethyl halide, resulting in the formation of 2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethane.

    Sulfonamide Formation: Finally, the compound is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzenesulfonamide.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting various receptors and enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.

    Pharmacology: Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical models.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzyme activity. The compound’s effects are mediated through binding to these targets, altering their function and modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[4-(4-Fluorophenyl)piperazin-1-YL]-2-(furan-2-YL)ethyl}benzenesulfonamide is unique due to its combination of a fluorophenyl group, a furan ring, and a benzenesulfonamide moiety, which together confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24FN3O3S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C22H24FN3O3S/c23-18-8-10-19(11-9-18)25-12-14-26(15-13-25)21(22-7-4-16-29-22)17-24-30(27,28)20-5-2-1-3-6-20/h1-11,16,21,24H,12-15,17H2

InChI Key

MXORJVBCWONWMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CO4

Origin of Product

United States

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